molecular formula C11H12BrClN2O B3060078 1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride CAS No. 1609407-95-5

1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride

Cat. No.: B3060078
CAS No.: 1609407-95-5
M. Wt: 303.58
InChI Key: ARTVSKMLODHYRE-UHFFFAOYSA-N
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Description

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride is a chemical compound with the molecular formula C11H11BrN2O·HCl. It is known for its potential biological activity and therapeutic applications. The compound consists of an imidazole ring substituted with a 2-(2-bromophenoxy)ethyl group, making it a valuable molecule in various fields of research .

Preparation Methods

The synthesis of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenol and 1H-imidazole.

    Reaction Conditions: The 2-bromophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 2-(2-bromophenoxy)ethylamine.

    Imidazole Substitution: The 2-(2-bromophenoxy)ethylamine is then reacted with 1H-imidazole under reflux conditions to yield the desired product.

    Purification: The final product is purified using recrystallization techniques to obtain this compound in high purity.

Chemical Reactions Analysis

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding reduced imidazole derivatives.

    Substitution: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole and 2-bromophenol.

Scientific Research Applications

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The 2-(2-bromophenoxy)ethyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes .

Comparison with Similar Compounds

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride can be compared with other similar compounds, such as:

    1-[2-(2-Chlorophenoxy)ethyl]-1H-imidazole hydrochloride: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    1-[2-(2-Fluorophenoxy)ethyl]-1H-imidazole hydrochloride: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    1-[2-(2-Iodophenoxy)ethyl]-1H-imidazole hydrochloride:

Properties

IUPAC Name

1-[2-(2-bromophenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O.ClH/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTVSKMLODHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=CN=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-95-5
Record name 1H-Imidazole, 1-[2-(2-bromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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